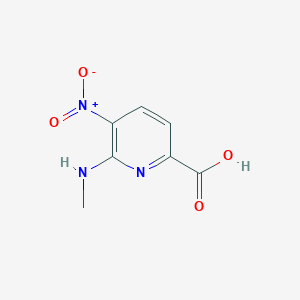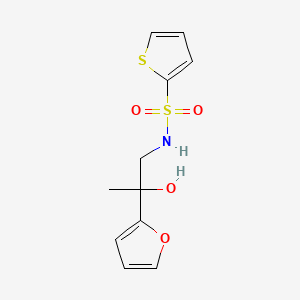![molecular formula C17H16N2O2S2 B2643477 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391225-30-2](/img/structure/B2643477.png)
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a compound that contains a thiophene and thiazole ring . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” likely includes a thiophene and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis:
- A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure was analyzed using X-ray diffraction. This study provides insights into the structural characteristics of similar compounds (Prabhuswamy et al., 2016).
2. Antimicrobial Activity:
- Compounds related to N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have shown potential antibacterial and antifungal properties. For instance, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides demonstrated significant antimicrobial activity (Sowmya et al., 2018).
3. Anticancer Activity:
- New 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, which are structurally related to the compound , exhibited in vitro cytotoxicity against several cancer cell lines, indicating potential for anticancer applications (Atta & Abdel‐Latif, 2021).
4. Enzyme Inhibition:
- A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones, similar in structure, showed inhibitory activity towards human leukocyte elastase, suggesting potential therapeutic applications in diseases involving elastase (Gütschow et al., 1999).
5. Nonlinear Optical Properties:
- Pyrazole-thiophene-based amide derivatives were studied for their nonlinear optical properties, suggesting potential use in materials science (Kanwal et al., 2022).
6. Synthesis and Docking Studies:
- Synthesis, characterization, and docking studies of various thiophene-carboxamide derivatives have been conducted, indicating their potential in drug development (Talupur et al., 2021).
7. Luminescence Sensing and Pesticide Removal:
- Thiophene-based metal-organic frameworks have been shown to be effective luminescent sensory materials, useful for detecting environmental contaminants and for pesticide removal (Zhao et al., 2017).
8. Solar Cell Applications:
- Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole were studied for their application in dye-sensitized solar cells, demonstrating the versatility of thiophene derivatives in energy applications (Han et al., 2015).
Orientations Futures
Thiophene and its substituted derivatives, including “N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-9-21-13-7-5-12(6-8-13)14-11-23-17(18-14)19-16(20)15-4-3-10-22-15/h3-8,10-11H,2,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISCSPJWYMFAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2643398.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide](/img/structure/B2643401.png)

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL](/img/structure/B2643405.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide](/img/structure/B2643406.png)
![1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2643408.png)

![1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2643410.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

